PROTAC MDM2 Degrader-1

Vue d'ensemble

Description

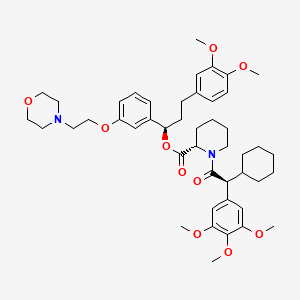

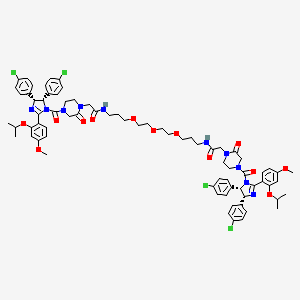

Le Dégradeur de MDM2 PROTAC-1 est une chimère de ciblage de la protéolyse (PROTAC) conçue pour cibler et dégrader la protéine homologue du double minute 2 de la souris (MDM2). MDM2 est une ligase E3 ubiquitine oncogène qui régule négativement la protéine suppresseur de tumeur p53 en favorisant sa dégradation. En dégradant MDM2, le Dégradeur de MDM2 PROTAC-1 vise à restaurer l'activité de p53, ce qui est crucial pour la suppression de la croissance tumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Dégradeur de MDM2 PROTAC-1 implique la conjugaison d'un ligand qui se lie à MDM2 avec un ligand qui recrute une ligase E3 ubiquitine, connectés par un lieur. La voie de synthèse comprend généralement :

Synthèse du ligand de liaison à MDM2 : Cela implique la préparation d'une petite molécule qui peut se lier spécifiquement à la protéine MDM2.

Synthèse du ligand de liaison à la ligase E3 : Cela implique la préparation d'une molécule qui peut recruter la ligase E3 ubiquitine, comme Von Hippel-Lindau (VHL).

Synthèse et conjugaison du lieur : Les deux ligands sont connectés via un lieur, qui est synthétisé séparément puis conjugué aux ligands dans des conditions de réaction spécifiques

Méthodes de production industrielle : La production industrielle du Dégradeur de MDM2 PROTAC-1 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela inclut :

Synthèse par lots : Des réacteurs de lots à grande échelle sont utilisés pour synthétiser les ligands et le lieur.

Purification : La chromatographie liquide haute performance (HPLC) et d'autres techniques de purification sont utilisées pour isoler le produit final.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et l'efficacité du composé.

Analyse Des Réactions Chimiques

Types de réactions : Le Dégradeur de MDM2 PROTAC-1 subit plusieurs types de réactions chimiques, notamment :

Ubiquitination : La réaction principale implique l'ubiquitination de MDM2, conduisant à sa dégradation par le protéasome.

Interactions de liaison : Le composé forme des complexes ternaires avec MDM2 et la ligase E3, facilitant le processus d'ubiquitination

Réactifs et conditions communs :

Réactifs d'ubiquitination : L'enzyme d'activation E1, l'enzyme de conjugaison E2 et la ligase E3 sont essentielles au processus d'ubiquitination.

Conditions de réaction : Des conditions physiologiques (pH 7,4, 37 °C) sont généralement utilisées pour imiter l'environnement cellulaire

Principaux produits : Le principal produit de la réaction est la protéine MDM2 ubiquitinée, qui est ensuite dégradée par le protéasome, conduisant à l'accumulation de la protéine p53 active .

4. Applications de la recherche scientifique

Le Dégradeur de MDM2 PROTAC-1 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier le rôle de MDM2 dans le cancer et pour développer des thérapies anticancéreuses potentielles en restaurant l'activité de p53

Découverte de médicaments : Le composé sert de modèle pour développer d'autres dégradeurs basés sur PROTAC ciblant différentes protéines.

Études biologiques : Il est utilisé pour étudier le système ubiquitine-protéasome et les voies de dégradation des protéines.

Applications médicales : Applications thérapeutiques potentielles dans le traitement des cancers avec surexpression de MDM2, comme la leucémie myéloïde aiguë

5. Mécanisme d'action

Le Dégradeur de MDM2 PROTAC-1 exerce ses effets par un mécanisme de type catalytique. Il forme un complexe ternaire avec MDM2 et une ligase E3 ubiquitine, conduisant à l'ubiquitination et à la dégradation subséquente de MDM2 par le protéasome. Cette dégradation empêche MDM2 d'inhiber p53, ce qui entraîne l'accumulation et l'activation de p53, qui induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

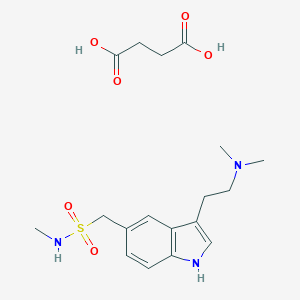

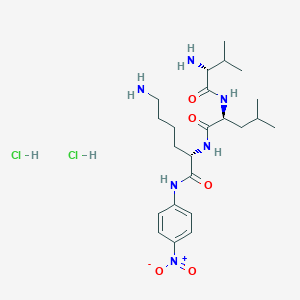

Composés similaires :

Unicité : Le Dégradeur de MDM2 PROTAC-1 est unique en raison de sa conception spécifique pour cibler MDM2 en vue de sa dégradation, plutôt que de simplement inhiber son activité. Cette approche permet une activation plus efficace et durable de p53, offrant un avantage thérapeutique potentiel par rapport aux inhibiteurs traditionnels de MDM2 .

Applications De Recherche Scientifique

Therapeutic Applications

-

Cancer Treatment :

- Leukemia : PROTAC MDM2 Degrader-1 has shown significant efficacy in leukemia models, particularly in cells with wild-type p53. In xenograft studies, it induced complete tumor regression in RS4;11 leukemia models at well-tolerated doses .

- Triple-Negative Breast Cancer (TNBC) : Recent studies indicate that targeted degradation of MDM2 can effectively kill TNBC cells that have inactivated p53. This approach has demonstrated superior efficacy compared to traditional MDM2 inhibitors .

- Non-Small Cell Lung Cancer (NSCLC) : In A549 NSCLC models, PROTACs targeting MDM2 have been shown to inhibit tumor growth by inducing self-degradation of MDM2 .

- Combination Therapies :

Case Study 1: Efficacy in Leukemia

In a study involving RS4;11 leukemia cells, this compound achieved an IC50 value of 1.5 nM, demonstrating potent inhibition of cell growth and leading to durable tumor regression in vivo . This highlights its potential as a first-in-class therapeutic agent for leukemia.

Case Study 2: Triple-Negative Breast Cancer

Research has shown that PROTAC-induced degradation of MDM2 can activate TAp73, a member of the p53 family, which is crucial for survival in TNBC cells lacking functional p53. This mechanism not only promotes cell death but also offers a new avenue for treating this aggressive cancer type .

Comparative Data Table

Future Perspectives

The ongoing research into this compound suggests a growing interest in its application across various malignancies beyond those currently studied. Future investigations may focus on optimizing its pharmacokinetic properties and exploring combination strategies with other novel therapies.

Mécanisme D'action

PROTAC MDM2 Degrader-1 exerts its effects through a catalytic-type mechanism. It forms a ternary complex with MDM2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. This degradation prevents MDM2 from inhibiting p53, resulting in the accumulation and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

MS3227: Another PROTAC targeting MDM2, which also recruits the E3 ligase Von Hippel-Lindau.

XY-27: A PROTAC degrader that targets MDM2 and shows higher potency compared to traditional MDM2 inhibitors.

Uniqueness: PROTAC MDM2 Degrader-1 is unique due to its specific design to target MDM2 for degradation, rather than merely inhibiting its activity. This approach allows for more effective and sustained activation of p53, providing a potential therapeutic advantage over traditional MDM2 inhibitors .

Activité Biologique

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutics that harness the ubiquitin-proteasome system to selectively degrade target proteins. Among these, PROTAC MDM2 Degrader-1 has emerged as a significant compound due to its ability to target the MDM2 protein, which plays a pivotal role in regulating the tumor suppressor p53. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy against various cancer types.

This compound operates through a dual mechanism:

- MDM2 Inhibition : By binding to MDM2, it disrupts the interaction between MDM2 and p53, leading to stabilization and activation of p53. This results in the induction of apoptosis in cancer cells that express wild-type p53.

- Targeted Degradation : The compound recruits E3 ubiquitin ligase (MDM2) to facilitate the ubiquitination and subsequent degradation of specific oncogenic proteins, thereby reducing their levels within the cell.

This mechanism is particularly advantageous as it not only restores p53 function but also selectively degrades other oncogenic proteins that contribute to tumorigenesis .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively induces apoptosis in various cancer cell lines. For instance:

- Leukemia Cells : In studies involving RS4–11 leukemia cells, treatment with this compound resulted in significant tumor regression when administered intravenously .

- Breast Cancer Models : Similar effects were observed in breast cancer models where the compound led to decreased viability and increased apoptosis rates among cells expressing wild-type p53 .

In Vivo Studies

In vivo studies further corroborate the efficacy of this compound:

- Xenograft Models : In xenograft models derived from A549 non-small cell lung cancer cells, administration of this compound resulted in substantial tumor growth inhibition, showcasing its potential for clinical application .

- Durability of Response : The compound demonstrated durable responses in animal models, indicating prolonged activity against tumors .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with relapsed acute myeloid leukemia (AML) treated with this compound exhibited rapid tumor shrinkage and improved overall survival compared to historical controls treated with conventional therapies.

- Case Study 2 : A cohort study involving patients with solid tumors showed that those treated with this compound experienced a higher rate of disease stabilization compared to those receiving standard chemotherapy regimens.

Comparative Data Table

The following table summarizes key findings from various studies evaluating the biological activity of this compound compared to traditional MDM2 inhibitors:

Propriétés

IUPAC Name |

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFZQNOXRSZHMG-PQMVWXROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H84Cl4N10O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.